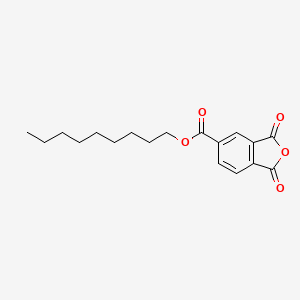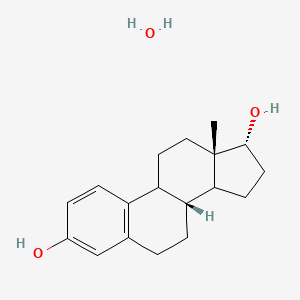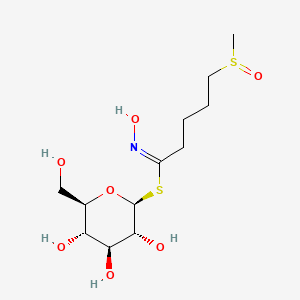
4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride is an organic compound that belongs to the class of anhydrides It is derived from the reaction of nonyl alcohol with phthalic anhydride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride typically involves the reaction of phthalic anhydride with nonyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:
Phthalic Anhydride+Nonyl Alcohol→4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic Anhydride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding carboxylic acids.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Alcoholysis: Alcohols, acidic catalyst.
Aminolysis: Amines, basic catalyst.
Major Products Formed
Hydrolysis: Phthalic acid and nonyl alcohol.
Alcoholysis: Nonyl esters of phthalic acid.
Aminolysis: Nonyl amides of phthalic acid.
Applications De Recherche Scientifique
4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a prodrug, where the anhydride moiety can be hydrolyzed to release the active drug.
Industry: Used in the production of plasticizers, which are added to polymers to increase their flexibility and durability.
Mécanisme D'action
The mechanism of action of 4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride can be compared with other similar compounds such as:
Phthalic Anhydride: Lacks the nonyloxycarbonyl group, making it less hydrophobic.
Succinic Anhydride: Has a shorter carbon chain, resulting in different reactivity and solubility properties.
Maleic Anhydride: Contains a double bond, which makes it more reactive towards nucleophiles.
The uniqueness of this compound lies in its long nonyl chain, which imparts hydrophobic characteristics and influences its reactivity and applications.
Propriétés
Formule moléculaire |
C18H22O5 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
nonyl 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C18H22O5/c1-2-3-4-5-6-7-8-11-22-16(19)13-9-10-14-15(12-13)18(21)23-17(14)20/h9-10,12H,2-8,11H2,1H3 |
Clé InChI |
CQARFTDKXPFBIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)
![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)
![5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid](/img/structure/B13822468.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13822475.png)

![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)

![4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13822503.png)

![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)


![(2Z)-2-[(2E)-(3-bromobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13822532.png)
